molecular formula C49H55FN8O16 B11934056 18F-Psma 1007

18F-Psma 1007

Cat. No.: B11934056
M. Wt: 1031.0 g/mol
InChI Key: RFFFFGRYVZESLB-LTLCPEALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18F-Psma 1007 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It targets the prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells. This compound is particularly valuable for detecting prostate cancer and its metastases due to its high specificity and sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18F-Psma 1007 involves a one-step radiolabeling process. The precursor is radiolabeled with Fluorine-18 using a cassette-type synthesizer. The process includes the use of different precursor salts, such as trifluoroacetic acid or acetic acid, and various tubing materials to optimize the yield and purity .

Industrial Production Methods: Industrial production of this compound is automated using synthesizers like the CFN-MPS200. The process involves the use of single-use cassettes and specific synthesis programs. The final product is purified using solid-phase extraction (SPE) cartridges and formulated with ethanol and saline solutions containing sodium ascorbate as a stabilizing agent .

Chemical Reactions Analysis

Types of Reactions: 18F-Psma 1007 primarily undergoes radiolabeling reactions. The key reaction is the nucleophilic substitution where Fluorine-18 replaces a leaving group in the precursor molecule .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the radiolabeled compound this compound, which is used for PET imaging .

Scientific Research Applications

18F-Psma 1007 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

18F-Psma 1007 exerts its effects by binding to the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer cells. Upon binding, the radiolabeled compound emits positrons, which are detected by PET scanners to produce detailed images of the cancerous tissues. This allows for precise localization and characterization of prostate cancer lesions .

Comparison with Similar Compounds

Properties

Molecular Formula

C49H55FN8O16

Molecular Weight

1031.0 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-fluoropyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C49H55FN8O16/c50-38-18-14-32(26-52-38)43(66)54-34(16-20-40(61)62)46(69)55-33(15-19-39(59)60)44(67)53-25-27-8-12-30(13-9-27)42(65)56-37(24-28-10-11-29-5-1-2-6-31(29)23-28)45(68)51-22-4-3-7-35(47(70)71)57-49(74)58-36(48(72)73)17-21-41(63)64/h1-2,5-6,8-14,18,23,26,33-37H,3-4,7,15-17,19-22,24-25H2,(H,51,68)(H,53,67)(H,54,66)(H,55,69)(H,56,65)(H,59,60)(H,61,62)(H,63,64)(H,70,71)(H,72,73)(H2,57,58,74)/t33-,34-,35-,36-,37-/m0/s1

InChI Key

RFFFFGRYVZESLB-LTLCPEALSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CN=C(C=C4)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4=CN=C(C=C4)F

Origin of Product

United States

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